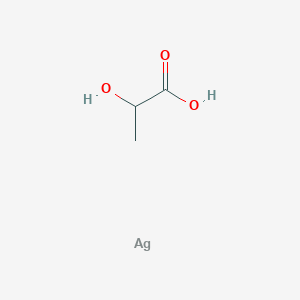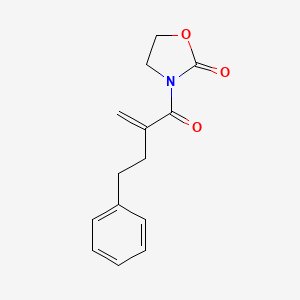
Perchlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchlorocinnoline is a chemical compound with the molecular formula C8Cl6N2 and a molecular weight of 336.82 g/mol . It is a highly chlorinated derivative of cinnoline, an N-heterocyclic compound. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchlorocinnoline typically involves the chlorination of cinnoline. The process requires stringent reaction conditions, including the use of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperatures to ensure the complete chlorination of the cinnoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Perchlorocinnoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of partially or fully dechlorinated cinnoline derivatives.
Substitution: Formation of aminocinnoline or thiocinnoline derivatives
Scientific Research Applications
Perchlorocinnoline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of perchlorocinnoline involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets are still under investigation, but it is believed that this compound can interfere with cellular processes by modifying proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of perchlorocinnoline, with a molecular formula of C8H6N2.
Quinoxaline: Another N-heterocyclic compound with similar structural features.
Quinazoline: A related compound with a fused benzene and pyrimidine ring structure.
Uniqueness of this compound
This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its analogs. This high chlorination makes it a valuable compound for studying the effects of halogenation on the chemical and biological properties of heterocyclic compounds .
Properties
Molecular Formula |
C8Cl6N2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexachlorocinnoline |
InChI |
InChI=1S/C8Cl6N2/c9-2-1-3(10)8(14)16-15-7(1)6(13)5(12)4(2)11 |
InChI Key |
OHKHCQHUTWDUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=NC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)


![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)





![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)


